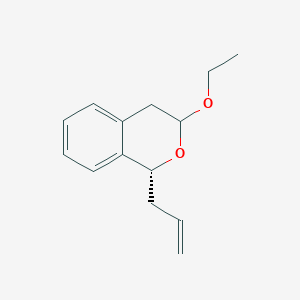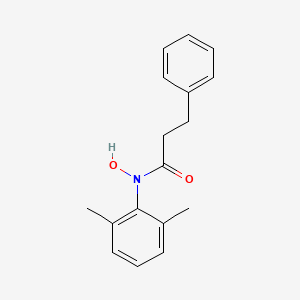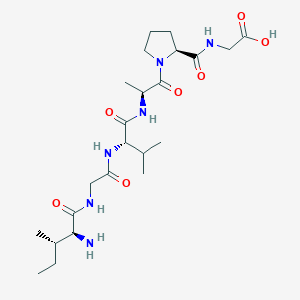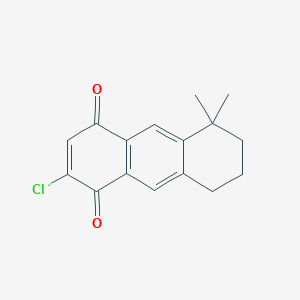
Manganese--terbium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese–terbium (1/1) is a compound formed by the combination of manganese and terbium in a 1:1 ratio. Both manganese and terbium are transition metals with unique properties that make their combination particularly interesting for various scientific and industrial applications. Manganese is known for its catalytic properties and its role in biological systems, while terbium is recognized for its magnetic and luminescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of manganese–terbium (1/1) can be achieved through various methods, including solid-state reactions and co-precipitation techniques. In a typical solid-state reaction, manganese and terbium oxides are mixed in stoichiometric amounts and heated at high temperatures (around 1200°C) in an inert atmosphere to form the desired compound. The reaction can be represented as:
MnO+Tb2O3→MnTbO3
Industrial Production Methods: Industrial production of manganese–terbium (1/1) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the product. The process may also include steps such as milling and sintering to achieve the desired particle size and morphology.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese–terbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form higher oxides or reduced to form lower oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides such as MnTbO4, while reduction reactions may yield lower oxides or elemental forms of manganese and terbium.
Applications De Recherche Scientifique
Chemistry: In chemistry, manganese–terbium (1/1) is used as a catalyst in various reactions due to its unique combination of catalytic and magnetic properties. It is particularly useful in oxidation-reduction reactions and in the synthesis of complex organic molecules.
Biology: In biological research, manganese–terbium (1/1) is studied for its potential use in imaging and diagnostic applications. The luminescent properties of terbium make it an excellent candidate for use in fluorescent probes and markers.
Medicine: In medicine, manganese–terbium (1/1) is being explored for its potential use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI)
Industry: In industrial applications, manganese–terbium (1/1) is used in the production of advanced materials, such as high-performance magnets and luminescent materials. Its unique properties make it valuable in the development of new technologies and materials.
Mécanisme D'action
The mechanism by which manganese–terbium (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby speeding up the reaction. In imaging applications, the luminescent properties of terbium allow it to emit light when excited by specific wavelengths, making it useful as a fluorescent marker.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to manganese–terbium (1/1) include other manganese-based and terbium-based compounds, such as manganese oxides, terbium oxides, and mixed-metal oxides like manganese–gadolinium and manganese–dysprosium.
Uniqueness: What sets manganese–terbium (1/1) apart from these similar compounds is its unique combination of catalytic, magnetic, and luminescent properties. This makes it particularly valuable in applications that require multiple functionalities, such as in advanced materials and biomedical applications.
Conclusion
Manganese–terbium (1/1) is a compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of properties makes it a valuable material for various scientific and industrial purposes. Further research into its properties and applications is likely to yield even more exciting discoveries in the future.
Propriétés
Numéro CAS |
873001-58-2 |
|---|---|
Formule moléculaire |
MnTb |
Poids moléculaire |
213.86340 g/mol |
Nom IUPAC |
manganese;terbium |
InChI |
InChI=1S/Mn.Tb |
Clé InChI |
PVBVTDUBKKYISF-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12613652.png)

![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)




![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)



![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
